molecular formula C15H15Br2N5O B11299367 N-{[5-(2,4-dibromophenyl)-2-furyl]methyl}-2-propyl-2H-tetrazol-5-amine

N-{[5-(2,4-dibromophenyl)-2-furyl]methyl}-2-propyl-2H-tetrazol-5-amine

Cat. No.: B11299367
M. Wt: 441.12 g/mol
InChI Key: HPSAMHRHKFSKIF-UHFFFAOYSA-N
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Description

N-{[5-(2,4-Dibromophenyl)-2-furyl]methyl}-2-propyl-2H-tetrazol-5-amine is a brominated aromatic compound featuring a tetrazole core linked to a 2,4-dibromophenyl-substituted furan moiety via a methylamine bridge. The synthesis involves coupling 5-(furan-2-yl)-1,2-oxazole-3-carboxylic acid with 1-{[2,4-dibromophenyl]methyl}-1H-pyrazol-4-amine using HATU and DIPEA in DMF, followed by purification via chromatography .

Properties

Molecular Formula

C15H15Br2N5O

Molecular Weight

441.12 g/mol

IUPAC Name

N-[[5-(2,4-dibromophenyl)furan-2-yl]methyl]-2-propyltetrazol-5-amine

InChI

InChI=1S/C15H15Br2N5O/c1-2-7-22-20-15(19-21-22)18-9-11-4-6-14(23-11)12-5-3-10(16)8-13(12)17/h3-6,8H,2,7,9H2,1H3,(H,18,20)

InChI Key

HPSAMHRHKFSKIF-UHFFFAOYSA-N

Canonical SMILES

CCCN1N=C(N=N1)NCC2=CC=C(O2)C3=C(C=C(C=C3)Br)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[5-(2,4-DIBROMOPHENYL)FURAN-2-YL]METHYL}-2-PROPYL-2H-1,2,3,4-TETRAZOL-5-AMINE typically involves multiple steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Tetrazole Formation: The tetrazole ring is formed by the reaction of an azide with a nitrile under acidic conditions.

    Coupling Reactions: The final step involves coupling the dibromophenyl-furan intermediate with the tetrazole derivative under suitable conditions, often using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-{[5-(2,4-DIBROMOPHENYL)FURAN-2-YL]METHYL}-2-PROPYL-2H-1,2,3,4-TETRAZOL-5-AMINE can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones under oxidative conditions.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The bromine atoms on the phenyl ring can be substituted with other groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium methoxide (NaOCH₃) or other nucleophiles in polar aprotic solvents.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Phenyl derivatives with various substituents replacing the bromine atoms.

Scientific Research Applications

  • Anticancer Properties
    • Research has shown that compounds with similar structural features to N-{[5-(2,4-dibromophenyl)-2-furyl]methyl}-2-propyl-2H-tetrazol-5-amine exhibit significant anticancer activity. For instance, studies on related tetrazole derivatives have demonstrated cytotoxic effects against various cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer) . The mechanism of action typically involves apoptosis induction and cell cycle arrest.
  • Antimicrobial Activity
    • The compound's structural characteristics suggest potential antimicrobial properties. Similar compounds have been evaluated for their effectiveness against multidrug-resistant bacteria, showing promising results with minimal inhibitory concentrations comparable to established antibiotics .
  • Anti-inflammatory Effects
    • Compounds containing tetrazole rings have also been investigated for their anti-inflammatory properties. Preliminary studies indicate that they may inhibit pro-inflammatory cytokines and pathways involved in inflammation .

Synthesis and Modification

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the tetrazole ring through cyclization reactions. Modifications to the molecule can enhance its biological activity and selectivity .

Case Study 1: Anticancer Efficacy

In a study evaluating the anticancer effects of various tetrazole derivatives, this compound was tested against several cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting its potential as a lead compound for further development .

Case Study 2: Antimicrobial Activity

A comparative analysis of the antimicrobial efficacy of this compound against resistant strains of bacteria showed that it exhibited potent activity against Staphylococcus aureus and Escherichia coli. The compound's effectiveness was attributed to its ability to disrupt bacterial cell wall synthesis .

Mechanism of Action

The mechanism of action of N-{[5-(2,4-DIBROMOPHENYL)FURAN-2-YL]METHYL}-2-PROPYL-2H-1,2,3,4-TETRAZOL-5-AMINE involves its interaction with specific molecular targets. The dibromophenyl group may interact with enzymes or receptors, while the tetrazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural Analogues: Substituent Effects and Core Modifications

Table 1: Key Structural and Functional Comparisons
Compound Name Core Structure Key Substituents Biological Activity (IC50) Synthetic Yield Spectral Data Highlights
Target Compound Tetrazole 2,4-Dibromophenyl, furylmethyl, propyl Not reported Not specified Not provided in sources
Compound 40 (N,N-substituted amine derivative) Tetrazole 3,5-Bis(trifluoromethyl)benzyl Not specified 70.5% $^1$H NMR δ 7.92 (s, 1H)
Ceapin-A7 Oxazole 2,4-Bis(trifluoromethyl)phenyl Not specified Not specified Not provided in sources
Oxadiazole Derivative () Oxadiazole 2,4-Dichlorophenyl 2.46 μg/mL (Hep-G2) 68% IR: 1235 cm$^{-1}$ (C=S)
5-Phenyl-1,3,4-thiadiazole-2-amine () Thiadiazole Benzimidazole-methylamine bridge Not tested 68% FT-IR: 1555 cm$^{-1}$ (C=N)

Key Observations

Halogen Substituents: The target compound’s 2,4-dibromophenyl group offers greater lipophilicity and steric hindrance compared to dichlorophenyl () or trifluoromethyl () analogs. Bromine’s larger atomic radius may enhance membrane permeability but reduce solubility .

Heterocyclic Core Modifications: Tetrazole vs. Oxadiazole/Thiadiazole: Tetrazoles are known for their bioisosteric replacement of carboxylic acids, which can improve bioavailability and reduce ionization at physiological pH. Oxadiazoles () and thiadiazoles () may offer different electronic profiles, influencing binding affinity .

Biological Activity: The oxadiazole derivative () demonstrated selective cytotoxicity against Hep-G2 liver cancer cells (IC$_{50}$ = 2.46 μg/mL), suggesting that halogenated aromatic systems paired with nitrogen-rich heterocycles may enhance anticancer activity.

Synthetic Efficiency :

  • Yields for analogous compounds range from 68% () to 70.5% (), indicating moderate efficiency in multi-step syntheses. The target compound’s yield is unspecified but likely follows similar trends .

Biological Activity

N-{[5-(2,4-dibromophenyl)-2-furyl]methyl}-2-propyl-2H-tetrazol-5-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluation, and mechanisms of action based on diverse research findings.

Synthesis

The compound is synthesized through a multi-step process involving the formation of the tetrazole ring and subsequent functionalization with a dibromophenyl-furan moiety. The synthetic pathway typically includes:

  • Formation of the Tetrazole Ring : Using hydrazine derivatives and carbonyl compounds.
  • Functionalization : Introducing the dibromophenyl and furan groups through nucleophilic substitution reactions.

Anticancer Activity

Research indicates that derivatives of tetrazoles, including our compound, exhibit significant anticancer properties. In vitro studies have shown that these compounds can inhibit the proliferation of various cancer cell lines, including breast, colon, lung, and prostate cancers. For instance, a study found that certain tetrazole derivatives demonstrated IC50 values in the low micromolar range against these cell lines, indicating potent activity compared to standard chemotherapeutics like etoposide .

The mechanism by which this compound exerts its anticancer effects may involve:

  • Topoisomerase Inhibition : Similar compounds have been shown to act as selective inhibitors of topoisomerase II, an enzyme critical for DNA replication and repair. This inhibition can lead to increased DNA damage and apoptosis in cancer cells .
  • Reactive Oxygen Species (ROS) Induction : Some studies suggest that these compounds can elevate ROS levels within cancer cells, promoting oxidative stress and triggering apoptotic pathways .

Biological Activity Summary Table

Biological Activity Effect IC50 (µM) Reference
Anticancer (breast)InhibitionLow Micromolar
Anticancer (colon)InhibitionLow Micromolar
Anticancer (lung)InhibitionLow Micromolar
Anticancer (prostate)InhibitionLow Micromolar
Topoisomerase II InhibitionYesNot specified
ROS InductionYesNot specified

Case Studies

  • Study on Anticancer Effects : A comprehensive study evaluated multiple tetrazole derivatives, including this compound. The results highlighted its ability to induce apoptosis in cancer cells through ROS generation and topoisomerase inhibition .
  • Structure-Activity Relationship (SAR) : Investigations into the SAR of tetrazole derivatives revealed that specific substituents on the phenyl and furan rings significantly influence biological activity. The presence of electron-withdrawing groups like bromine enhanced anticancer efficacy compared to other substitutions .

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